N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds showed anticancer activity .
Synthesis Analysis
The synthesis of benzodioxole compounds has been reported in the literature . These compounds were synthesized and characterized using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The synthesis strategy was based on the well-known Pd-catalyzed arylation .Molecular Structure Analysis
The molecular structure of benzodioxole compounds can be analyzed using single crystal X-ray crystallographic results . The molecular geometry of these compounds has also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzodioxole compounds include Pd-catalyzed arylation . Other reactions such as aza-Michael addition, Bischler–Napieralski reaction, and N-arylation have also been used in the synthesis of benzodioxole-type benzylisoquinoline alkaloids .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodioxole compounds can be analyzed using various techniques such as elemental analysis, spectroscopic techniques, and thermogravimetric analysis .Scientific Research Applications
- The compound contains a benzo[d][1,3]dioxole subunit, which is an integral part of many natural products. Organoselenium compounds have attracted interest for their diverse applications, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
- Researchers have synthesized novel organoselenium compounds incorporating the benzo[d][1,3]dioxole motif. These compounds have been characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry. Single crystal X-ray crystallography has also provided insights into their molecular geometry .
- Benzo[d][1,3]dioxole derivatives have shown promise as antitumor agents. Their unique structural features contribute to their potential therapeutic effects against cancer cells .
- The compound’s benzodioxole scaffold has been associated with antimicrobial properties. Investigating its effectiveness against bacterial and fungal pathogens could provide valuable insights .
- Some benzo[d][1,3]dioxole derivatives exhibit COX-2 inhibitory activity. COX-2 inhibitors are relevant in managing inflammation and pain .
- A bioactive compound related to this class, LASSBio-294, has demonstrated inotropic and vasodilatory effects. Investigating the cardiovascular impact of this compound could be valuable .
- Dioxole-functionalized MOFs have been synthesized using benzo[d][1,3]dioxole-4,7-dicarboxylic acid. These frameworks exhibit interesting physical properties .
Organoselenium Chemistry
Antitumor Properties
Antimicrobial Activity
COX-2 Inhibition
Cardiovascular Effects
Metal-Organic Frameworks (MOFs)
Mechanism of Action
Future Directions
The future directions in the research of benzodioxole compounds could involve the development and discovery of novel anticancer medications . Given their potential anticancer activity, these compounds could be further optimized to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of benzodioxole anticancer molecules .
properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3/c17-11-2-1-3-12(7-11)22-15(19-20-21-22)8-18-16(23)10-4-5-13-14(6-10)25-9-24-13/h1-7H,8-9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSUPOQSKGPALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.